![molecular formula C11H7ClN2O B13139128 6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
6-Chloro-[2,4'-bipyridine]-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-[2,4’-bipyridine]-5-carbaldehyde is a heterocyclic organic compound that features a bipyridine core substituted with a chlorine atom and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-chloro-2-bromopyridine with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
化学反応の分析
Types of Reactions: 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[2,4’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-[2,4’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme inhibition.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde exerts its effects is largely dependent on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can interact with biological molecules or catalyze specific reactions. The bipyridine core allows for strong coordination with transition metals, which can then participate in redox reactions or serve as catalytic centers.
類似化合物との比較
- 6-Bromo-[2,4’-bipyridine]-5-carbaldehyde
- 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde
- 4,4’-Bipyridine
Comparison: 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which influences its reactivity and coordination properties. Compared to 4,4’-bipyridine, it offers different electronic and steric effects, making it suitable for distinct applications in catalysis and material science .
特性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-chloro-6-pyridin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-9(7-15)1-2-10(14-11)8-3-5-13-6-4-8/h1-7H |
InChIキー |
WDJUALKATXKVTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C=O)Cl)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)

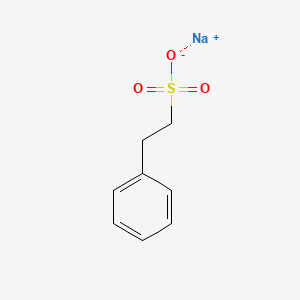
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)

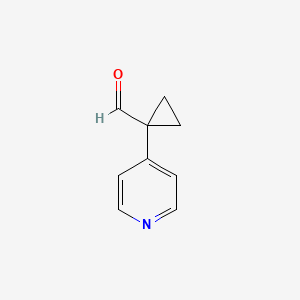
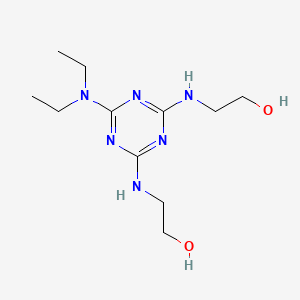
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
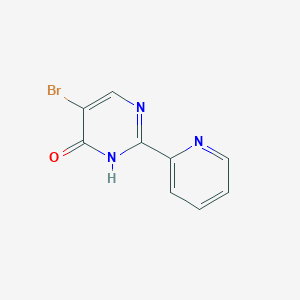
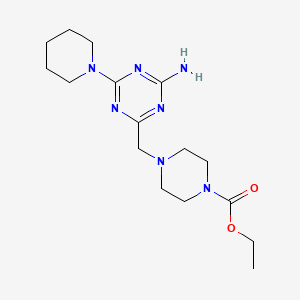
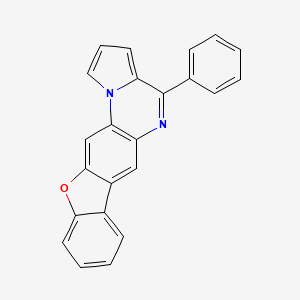
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
